molecular formula C14H11N3OS B4812006 1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE

1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE

Cat. No.: B4812006
M. Wt: 269.32 g/mol
InChI Key: XPYODGMKAYDMRG-UHFFFAOYSA-N
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Description

1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both pyridine and thiophene rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. For instance, heating thiophene-2-carboxamides in formic acid can yield the desired thieno[2,3-b]pyridine derivatives . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with one-carbon source reagents such as formic acid or triethyl orthoformate . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and thiophene rings, which contribute to its diverse range of applications and activities.

Properties

IUPAC Name

1-(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-8(18)13-12(15)10-2-3-11(17-14(10)19-13)9-4-6-16-7-5-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYODGMKAYDMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE
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1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE
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1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE
Reactant of Route 6
1-[3-AMINO-6-(PYRIDIN-4-YL)THIENO[2,3-B]PYRIDIN-2-YL]ETHAN-1-ONE

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